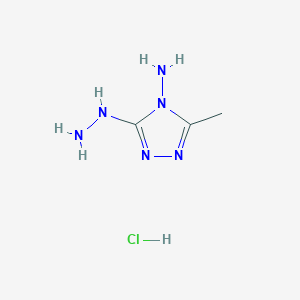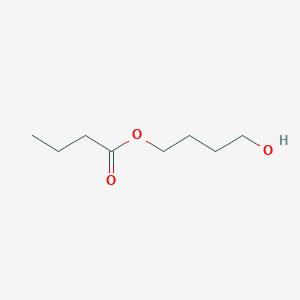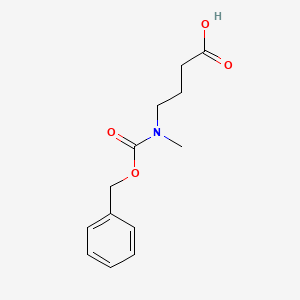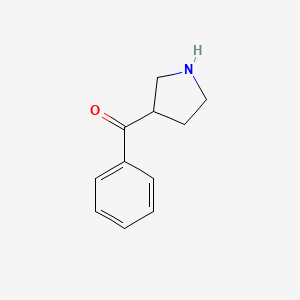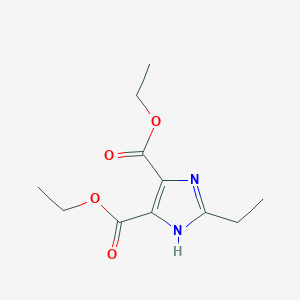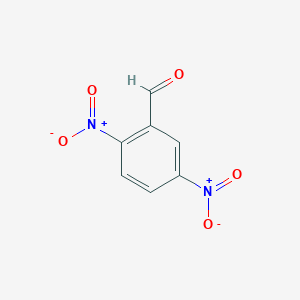![molecular formula C14H15N3 B1319970 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine CAS No. 937603-85-5](/img/structure/B1319970.png)
6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine
Overview
Description
“6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine” is a chemical compound with the molecular formula C14H15N3 . It is not intended for human or veterinary use and is for research use only.
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 225.29 g/mol . Unfortunately, other physical and chemical properties are not available in the literature.Scientific Research Applications
Quinoline Derivatives as Anticorrosive Materials
Quinoline and its derivatives, including 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine, are recognized for their effectiveness as anticorrosive materials. These compounds are particularly useful in protecting metals from corrosion due to their ability to form stable chelating complexes with metal surfaces. The high electron density and the presence of polar substituents such as amino groups contribute to their adsorption and protective capabilities. This application is significant in various industries where metal preservation is crucial, highlighting the versatility of quinoline derivatives beyond their biological activities (Verma, Quraishi, & Ebenso, 2020).
Therapeutic Potential of Quinoline Motifs
In the realm of medicinal chemistry, quinoline motifs have garnered attention due to their broad spectrum of bioactivity. The therapeutic potential of these compounds is vast, covering a range of applications from anticancer to antimicrobial treatments. The structural diversity of quinoline derivatives allows for the development of novel drugs with enhanced efficacy and reduced toxicity. This review underscores the importance of quinoline and its derivatives in drug discovery, providing insights into future therapeutic advancements (Ajani, Iyaye, & Ademosun, 2022).
Hybrid Catalysts in Synthesis
The use of hybrid catalysts in the synthesis of quinoline derivatives highlights the innovation in chemical processes. These catalysts facilitate the development of complex molecules with potential pharmacological applications. The review of hybrid catalysts' application in synthesizing pyranopyrimidine scaffolds reveals the evolving methodologies in organic synthesis. This advancement not only improves the efficiency of chemical reactions but also opens new avenues for the synthesis of biologically active quinoline derivatives (Parmar, Vala, & Patel, 2023).
Quinazolines and Pyrimidines in Optoelectronics
The incorporation of quinoline derivatives into optoelectronic materials demonstrates the interdisciplinary applications of these compounds. Quinazolines and pyrimidines, related to quinoline structures, have been utilized in the development of luminescent materials and organic light-emitting diodes (OLEDs). The review highlights the potential of quinoline-based compounds in creating novel materials for electronic and photonic technologies, emphasizing the role of organic chemistry in advancing optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Optical Sensors Based on Pyrimidine Derivatives
Pyrimidine derivatives, which share structural similarities with quinoline, have been employed as optical sensors due to their ability to form coordination and hydrogen bonds. This application is pivotal in the development of sensors for various environmental and biological analytes. The review encompasses the use of pyrimidine-based compounds in sensor technology, illustrating the chemical diversity and applicability of quinoline-related structures in analytical chemistry (Jindal & Kaur, 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitPlasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) . PfDHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Mode of Action
It can be inferred from similar compounds that it may inhibit pfdhodh . Inhibitors like DSM265 bind to a hydrophobic pocket located at the N-terminus where ubiquinone binds, which is structurally divergent from the mammalian orthologue .
Biochemical Pathways
The compound likely affects the de novo pyrimidine biosynthesis pathway by inhibiting PfDHODH . This enzyme catalyzes the oxidation of dihydroorotate to orotate and utilizes ubiquinone as an electron acceptor in the fourth step of pyrimidine de novo biosynthesis . Inhibition of this pathway can disrupt the synthesis of pyrimidine nucleotides, essential components of DNA and RNA, thereby inhibiting the growth and proliferation of the parasite .
Pharmacokinetics
Similar compounds have been found to have high gastrointestinal absorption and are bbb permeant . These properties suggest that the compound may have good bioavailability.
Result of Action
The inhibition of PfDHODH and the subsequent disruption of the de novo pyrimidine biosynthesis pathway can lead to the inhibition of the growth and proliferation of the Plasmodium falciparum parasite . This can potentially lead to the clearance of the parasite from the host, thereby treating malaria .
Biochemical Analysis
Biochemical Properties
6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity and stability. These interactions are crucial for understanding the compound’s role in cellular metabolism and signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cellular metabolism and reduced oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s activity and function within cells .
properties
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-12-7-8-14(16-10-12)17-9-3-5-11-4-1-2-6-13(11)17/h1-2,4,6-8,10H,3,5,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGPWDYYRQUBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241843 | |
| Record name | 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937603-85-5 | |
| Record name | 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937603-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid](/img/structure/B1319887.png)

![6,9-Diazaspiro[4.5]decane](/img/structure/B1319895.png)
![4-[4-(3-Oxobutyl)phenoxy]benzonitrile](/img/structure/B1319896.png)


